6-(Thiophen-2-yl)pyrimidin-4-ol
Overview
Description
6-(Thiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring The presence of these two rings makes it an interesting compound for various chemical and biological studies Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)pyrimidin-4-ol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. The reaction is carried out under reflux conditions to obtain the desired pyrimidine derivative . Another method involves the condensation of 2-acetylthiophene with anisaldehyde in ethanol, followed by the addition of an aqueous solution of potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and combinatorial chemistry, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the thiophene and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted thiophene and pyrimidine compounds.
Scientific Research Applications
6-(Thiophen-2-yl)pyrimidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, antioxidant, and anticancer activities
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It is studied for its potential as a kinase inhibitor and its role in various biological pathways.
Mechanism of Action
The mechanism of action of 6-(Thiophen-2-yl)pyrimidin-4-ol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit cytochrome c peroxidase, which is involved in the production of reactive oxygen species (ROS) . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur, known for its use in medicinal chemistry and material science.
Pyrimidine: A six-membered ring containing nitrogen atoms, widely studied for its role in nucleic acids and pharmaceuticals.
4-(Thiophen-2-yl)pyrimidine-2-thiol: A similar compound with potential anti-inflammatory and antioxidant activities.
Uniqueness
6-(Thiophen-2-yl)pyrimidin-4-ol is unique due to the combination of thiophene and pyrimidine rings, which provides a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a scaffold for drug design make it a valuable compound in scientific research.
Biological Activity
6-(Thiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆N₂OS. The compound features a pyrimidine ring with a hydroxyl group (-OH) at the 4-position and a thiophene substituent at the 6-position. This unique structural combination may enhance its solubility and bioavailability, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves cyclization reactions between thiophene-substituted chalcones and guanidine. Key methods include:
- Refluxing with Acetylacetone : This method yields pyrimidopyrimidines that can be further modified.
- Reaction with POCl₃ and Aniline : This step is crucial for obtaining the final product.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Effects : The compound has been shown to modulate immune responses effectively, reducing inflammation in various models.
- Antioxidant Properties : It has demonstrated potential as an antioxidant, particularly in inhibiting reactive oxygen species (ROS) .
- Anticancer Activity : Preliminary studies suggest that it may possess antitumor properties, particularly against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of related compounds reveals insights into SAR:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-thione | Pyridine ring instead of hydroxyl | Antioxidant and anti-inflammatory |
4-(Benzofuran)-6-(thiophen-2-yl)pyrimidin-2(1H)-amine | Benzofuran moiety | Antimicrobial and anticancer |
5-(Thiazolyl)-6-(thiophen-2-yl)pyrimidinone | Thiazole ring | Antimicrobial and antifungal |
The presence of electron-donating or withdrawing groups significantly affects the compound's potency against various biological targets, including cyclooxygenase (COX) enzymes, which are pivotal in inflammation .
Case Studies
- Anti-tumor Studies : In a study assessing the antitumor activity of related pyrimidine derivatives, compounds similar to this compound were evaluated against Ehrlich Ascites Carcinoma and Sarcoma-180 models. The results indicated significant reductions in tumor growth, suggesting a potential pathway for therapeutic development .
- Immunological Research : A study focusing on the anti-inflammatory properties highlighted the compound's ability to modulate cytokine production in immune cells, demonstrating its potential application in treating autoimmune diseases .
Properties
IUPAC Name |
4-thiophen-2-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPBCAUQPGNSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303181 | |
Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-61-6 | |
Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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